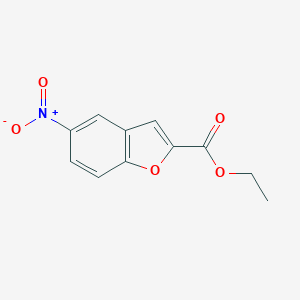

Ethyl 5-nitrobenzofuran-2-carboxylate

説明

Historical Context and Evolution of Benzofuran (B130515) Derivatives in Chemical Science

The journey of benzofuran chemistry began in 1870 when Perkin first synthesized the benzofuran ring from coumarin (B35378). acs.orgjocpr.com Initially extracted from coal tar, the compound itself is a colorless liquid. wikipedia.org Since its discovery, the field has evolved significantly, with chemists developing numerous synthetic methodologies to construct and functionalize the benzofuran nucleus. acs.orgjocpr.com Early research laid the groundwork for understanding its fundamental reactivity, while modern advancements have introduced sophisticated catalytic strategies, including the use of transition metals like palladium and copper, to achieve highly efficient and selective syntheses. acs.orgnih.gov This progression has unlocked access to a vast chemical space of benzofuran derivatives, each with unique properties and potential applications. nih.gov

Strategic Importance of Benzofuran Scaffold in Novel Compound Design

The benzofuran scaffold is of immense strategic importance in the design of new compounds, particularly in the pharmaceutical sector. nih.gov Its rigid, planar structure and the presence of an oxygen atom provide a unique framework for molecular interactions with biological targets. numberanalytics.com Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. rsc.orgbohrium.comrsc.org This versatility makes the benzofuran core a favored building block for medicinal chemists aiming to develop novel therapeutic agents. nih.govnih.gov The ability to introduce various substituents at specific positions on the benzofuran ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, a key strategy in modern drug discovery. nih.gov

Role of Ethyl 5-Nitrobenzofuran-2-carboxylate within the Broader Field of Heterocyclic Chemistry

Within the extensive family of benzofurans, this compound (CAS Number: 69604-00-8) serves as a key intermediate and a valuable research compound. lookchem.com Its structure, featuring an electron-withdrawing nitro group and an ester functional group, dictates its reactivity and utility. The nitro group at the 5th position is a critical functional site, often targeted for reduction to an amine. This transformation is a pivotal step in the synthesis of more complex molecules, including agents with antiproliferative activity. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, offering another route for derivatization.

This compound is particularly noted for its use as a precursor in the synthesis of pharmacologically active molecules, such as selective adenosine (B11128) A2A receptor antagonists and anti-inflammatory agents. lookchem.compharmaffiliates.com Furthermore, it has found applications in materials science for the development of organic electronic materials and in biological research as a DNA-binding group that mimics the action of some natural antitumor agents. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 69604-00-8 |

| Molecular Formula | C₁₁H₉NO₅ |

| Molecular Weight | 235.19 g/mol |

| Appearance | Light yellow to light brown powder |

| Melting Point | 150-156 °C |

| Boiling Point | ~377.58 °C (estimate) |

| Density | ~1.362 g/cm³ |

This table is interactive and can be sorted by clicking on the column headers. Source: lookchem.comsigmaaldrich.comchemicalbook.com

Current Research Landscape and Future Directions in Benzofuran-Based Innovations

The field of benzofuran chemistry is dynamic and continues to expand. Current research focuses on the development of novel, more efficient, and environmentally benign synthetic methods. nih.gov This includes the use of microwave-assisted synthesis to reduce reaction times and the exploration of biocatalytic approaches for greener chemical processes. Transition-metal-free reactions and C-H activation strategies are also at the forefront of synthetic innovation, offering new ways to functionalize the benzofuran core. bohrium.comnumberanalytics.com

Future directions point towards the application of benzofuran derivatives in emerging fields. Researchers are investigating their potential in energy storage as materials for batteries and supercapacitors, and as novel catalysts. numberanalytics.com In medicinal chemistry, the focus remains on synthesizing new derivatives with enhanced potency and selectivity against various diseases, including cancer, microbial infections, and neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov The continued exploration of the structure-activity relationships of benzofuran compounds will undoubtedly lead to the discovery of new lead compounds for drug development and innovative materials. nih.gov

Table 2: Synthesis of this compound

| Method | Reactants | Reagents/Conditions | Yield |

|---|---|---|---|

| Cyclocondensation | 5-Nitrosalicylaldehyde, Ethyl bromoacetate (B1195939) | K₂CO₃, Reflux | Up to 91% |

| Cyclization | 5-Nitrosalicylaldehyde, Diethyl bromomalonate | K₂CO₃, Acetone (B3395972), Reflux (12h) | 52% |

This table is interactive and can be sorted by clicking on the column headers. Source: ajphs.com

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals/Peaks |

|---|---|

| Infrared (IR) Spectroscopy | >C=O (Ester): ~1715-1720 cm⁻¹NO₂ (Nitro): ~1520 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) |

| ¹H NMR Spectroscopy | Aromatic Protons: δ 6.6–8.4 ppmEthyl Ester Protons: δ 1.3 ppm (triplet), δ 4.3 ppm (quartet) |

| ¹³C NMR Spectroscopy | Ester Carbonyl: ~165 ppm |

This table is interactive and can be sorted by clicking on the column headers. Source:

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 69604-00-8 | C₁₁H₉NO₅ |

| Benzofuran | 271-89-6 | C₈H₆O |

| Coumarin | 91-64-5 | C₉H₆O₂ |

| 5-Nitrosalicylaldehyde | 4266-50-0 | C₇H₅NO₄ |

| Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ |

| Diethyl bromomalonate | 685-87-0 | C₇H₁₁BrO₄ |

| Ethyl 5-aminobenzofuran-2-carboxylate | 30128-56-0 | C₁₁H₁₁NO₃ |

| Psoralen | 66-97-7 | C₁₁H₆O₃ |

This table is interactive and can be sorted by clicking on the column headers.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-nitro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHBGWVHAWGMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989694 | |

| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69604-00-8, 69404-00-8 | |

| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69604-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitrobenzofuran-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069604008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 69404-00-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP4ZD8WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 5 Nitrobenzofuran 2 Carboxylate

Established Synthetic Routes to Ethyl 5-Nitrobenzofuran-2-carboxylate

The most prevalent and well-documented method for synthesizing this compound involves the reaction of a substituted salicylaldehyde (B1680747) with a halogenated ester through O-alkylation and subsequent intramolecular cyclization. ajphs.comrsc.org

O-Alkylation and Cyclization Reactions of 5-Nitrosalicylaldehyde with Halogenated Esters

The cornerstone of this synthetic strategy is the base-mediated condensation of 5-nitrosalicylaldehyde with an α-halo ester, such as ethyl bromoacetate (B1195939) or diethyl bromomalonate. ajphs.comniscair.res.in The reaction proceeds via an initial Williamson ether synthesis, where the phenoxide ion of 5-nitrosalicylaldehyde, generated by a base, acts as a nucleophile, attacking the electrophilic carbon of the halogenated ester. This is followed by an intramolecular cyclization and dehydration to form the stable benzofuran (B130515) ring system. scielo.brchemspider.com

The efficiency of the synthesis is highly dependent on the careful optimization of reaction parameters, including the choice of base, solvent, and temperature. scielo.brchemrxiv.org

Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the most commonly employed base for this transformation. ajphs.comniscair.res.inchemspider.com It is effective in deprotonating the phenolic hydroxyl group of 5-nitrosalicylaldehyde to facilitate the initial O-alkylation step. chemspider.com Other bases, such as sodium carbonate (Na₂CO₃), have also been successfully used. rsc.org Typically, a molar excess of the base is used to ensure complete deprotonation and to drive the reaction forward. ajphs.comchemspider.com

Solvent Effects: The reaction is generally conducted in polar aprotic solvents which can solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. Commonly used solvents include acetone (B3395972), acetonitrile, and N-methyl pyrrolidine (B122466) (NMP). ajphs.comrsc.orgniscair.res.in The selection of the solvent often influences the reaction time and temperature required.

Temperature Control: Elevated temperatures are necessary to promote both the initial alkylation and the subsequent intramolecular cyclization-dehydration step. The reaction is typically carried out at the reflux temperature of the chosen solvent for several hours, ranging from 12 to 72 hours, to ensure the reaction proceeds to completion. ajphs.comniscair.res.inchemspider.com

The table below summarizes various reported conditions for the synthesis.

| Halogenated Ester | Base | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|---|

| Diethyl bromomalonate | K₂CO₃ | Acetone | Reflux | 12 hours | ajphs.com |

| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 24 hours | niscair.res.in |

| Ethyl bromoacetate | Na₂CO₃ | N-methyl pyrrolidine | Not specified | Not specified | rsc.org |

| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 72 hours | chemspider.com |

The yields of this compound obtained through this method can be moderate to excellent, contingent on the specific reagents and conditions employed. Under optimized conditions, yields can be quite high. For instance, the reaction between 5-nitrosalicylaldehyde and diethyl bromomalonate in acetone with K₂CO₃, followed by acidification and recrystallization from methanol (B129727), resulted in a yield of 52%. ajphs.com The synthesis of a related, unsubstituted ethyl benzofuran-2-carboxylate has been reported with a yield of 86%. niscair.res.in

Purification of the final product is typically achieved through standard laboratory techniques. After the reaction, the inorganic salts are filtered off, and the crude product is isolated by evaporating the solvent. ajphs.comniscair.res.in Further purification often involves recrystallization from a suitable solvent like methanol or a workup procedure involving washing the organic solution with dilute acid, water, and brine before drying and concentration. ajphs.comniscair.res.in Commercially available batches of the compound typically have a purity of 97% or higher. sigmaaldrich.com

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| 5-Nitrosalicylaldehyde, Diethyl bromomalonate | K₂CO₃, Acetone, Reflux | 52% | ajphs.com |

| 5-Nitrosalicylaldehyde, Ethyl bromoacetate | Optimized conditions | Up to 91% | |

| Salicylaldehyde (unsubstituted), Ethyl bromoacetate | K₂CO₃, Acetonitrile, Reflux | 86% | niscair.res.in |

Alternative Synthetic Approaches and Comparative Analysis of Efficiency and Selectivity

While the reaction of 5-nitrosalicylaldehyde is the most direct route, alternative strategies for constructing the 5-nitrobenzofuran (B105749) scaffold exist. One notable industrial approach begins with 6-nitrocoumarin as the starting material. google.com This method involves a ring-opening of the coumarin (B35378) in ethanol (B145695) to generate a keto-acid intermediate, which then undergoes an intramolecular cyclization to form the desired this compound.

A comparative analysis shows that the O-alkylation/cyclization of 5-nitrosalicylaldehyde is a more direct and frequently reported laboratory-scale synthesis, benefiting from the ready availability of various substituted salicylaldehydes. niscair.res.inrsc.org The 6-nitrocoumarin route, however, may offer advantages in terms of process simplicity for industrial-scale production, potentially avoiding the handling of lachrymatory halogenated esters. chemspider.comgoogle.com The efficiency and selectivity of each route are dependent on the cost and availability of starting materials and the specific process optimization for the intended scale of production.

Advanced Synthetic Transformations Involving this compound

This compound is a valuable synthetic intermediate due to the presence of two key functional groups—the nitro group and the ethyl ester—which can be selectively transformed to create a variety of derivatives.

Functional Group Interconversions on the Benzofuran Ring System

The reactivity of the nitro and ester groups allows for a range of functional group interconversions, making this compound a versatile building block.

Reduction of the Nitro Group: The nitro group at the 5-position can be selectively reduced to form Ethyl 5-aminobenzofuran-2-carboxylate. rsc.org This transformation is a crucial step in the synthesis of several pharmacologically active compounds, including the antidepressant Vilazodone. google.com The reduction is commonly achieved through catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.com This method is highly efficient, with reported yields as high as 98%. google.com The resulting amino group can then undergo a wide array of further reactions, such as acylation or diazotization, to build more complex molecules.

Transformations of the Ester Group: The ethyl ester group is also amenable to several important chemical conversions.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding 5-nitrobenzofuran-2-carboxylic acid. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring facilitates this hydrolysis reaction compared to benzofuran esters with electron-donating substituents.

Aminolysis: The ester can react with amines or hydrazines to form amides or hydrazides. For example, treatment of this compound with hydrazine (B178648) hydrate (B1144303) in methanol yields 5-nitrobenzofuran-2-carbohydrazide. ajphs.com This hydrazide can then serve as a precursor for further transformations, such as the Curtius rearrangement, to produce carbamides. ajphs.com

These selective transformations underscore the synthetic utility of this compound as a scaffold for creating diverse and complex chemical entities.

Reduction of the Nitro Group to Amino Functionality (e.g., Ethyl 5-aminobenzofuran-2-carboxylate)

The conversion of the electron-withdrawing nitro group at the C5 position into an amino group is a critical transformation, yielding Ethyl 5-aminobenzofuran-2-carboxylate. rsc.org This resulting amine is a key nucleophile used for constructing larger molecular frameworks. chemimpex.com This reduction is a pivotal step in the synthesis of various biologically active compounds.

Catalytic hydrogenation is a highly efficient and widely used method for the reduction of the nitro group on the benzofuran ring. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). The reaction is valued for its clean conversion and high yields.

Specific protocols demonstrate the effectiveness of this method. For instance, the reduction can be carried out using a 5% palladium on charcoal catalyst under a hydrogen vapor pressure of 0.3-0.5 MPa at a temperature of 10-30°C, resulting in a 98% yield of Ethyl 5-aminobenzofuran-2-carboxylate. google.com Another study reports a 91% yield using a similar Pd/C catalyst with hydrogen. The reaction can be performed in solvents like ethanol or a methanol-dimethoxyethane mixture. google.comresearchgate.net

Below is a table summarizing various reported conditions for the catalytic hydrogenation of this compound.

| Catalyst | Solvent | Pressure | Temperature | Yield | Reference |

| 5% Pd/C | Ethanol | 0.3-0.5 MPa | 10-30 °C | 98% | google.com |

| Pd/C | Not Specified | Not Specified | Not Specified | 91% | |

| 10% Pd/C | Methanol-dimethoxyethane | Atmospheric | Room Temp. | Not Specified | researchgate.net |

This interactive table summarizes key research findings on catalytic hydrogenation protocols.

While catalytic hydrogenation is common, other chemical reagents can effectively reduce the nitro group. Tin(II) chloride (SnCl₂), also known as stannous chloride, is an inexpensive and frequently used reagent for the reduction of nitroaromatic compounds. researchgate.netresearchgate.net This classical method provides a reliable alternative, particularly in laboratory settings where high-pressure hydrogenation equipment may not be available. The reaction is typically carried out in an acidic solution. wikipedia.org Tin(II) chloride dihydrate (SnCl₂·2H₂O) is often employed for this purpose. researchgate.net

Modifications at the Ester Moiety for Diverse Chemical Scaffolds

The ethyl ester group of this compound offers another site for chemical modification. This functionality can be transformed into other chemical groups, thereby diversifying the available synthetic scaffolds.

One common modification is the conversion of the ester into a carbohydrazide. This is achieved by reacting the compound with hydrazine hydrate in a solvent such as methanol under reflux conditions. ajphs.com The resulting 5-nitrobenzofuran-2-carbohydrazide serves as a valuable intermediate for synthesizing other heterocyclic systems like oxadiazoles (B1248032) and triazoles. ajphs.com

Additionally, the ethyl ester can undergo hydrolysis under basic or acidic conditions to form the corresponding 5-nitrobenzofuran-2-carboxylic acid. This transformation is significant as the carboxylic acid group provides a different type of reactive handle for subsequent coupling reactions, for example, in amide bond formation.

Strategic Integration as a Key Intermediate in Multi-Step Organic Syntheses

This compound is a crucial building block in the multi-step synthesis of complex organic molecules. Its bifunctional nature—possessing both a reducible nitro group and a modifiable ester—allows for sequential and controlled chemical modifications, making it a strategic precursor for a variety of target structures. lookchem.comchemimpex.com

Building Block for Complex Heterocyclic Structures

The derivative, Ethyl 5-aminobenzofuran-2-carboxylate, is a cornerstone for constructing more elaborate heterocyclic systems. The amino group can be used to introduce new rings and functionalities. For example, it is a key intermediate in the synthesis of indolebutylpiperazines, which involves the formation of a piperazine (B1678402) ring structure attached to the benzofuran core. lookchem.comchemicalbook.com

Furthermore, the ester moiety can be converted to a carbohydrazide, which can then be treated with reagents like sodium nitrite (B80452) to form a carboxyazide. This intermediate, through a Curtius rearrangement, reacts with various amines to yield substituted carbamides (ureas), further expanding the molecular complexity. ajphs.com

Precursor in Pharmaceutical and Agrochemical Synthesis

The benzofuran scaffold is present in numerous bioactive compounds, and this compound is a key starting material for many of them. researchgate.net It is an important precursor in the synthesis of pharmaceuticals, including anti-inflammatory agents and analgesics. lookchem.comchemimpex.com

A prominent application is in the synthesis of selective adenosine (B11128) A2A receptor antagonists. lookchem.com The compound is also a known intermediate in the synthesis of Vilazodone, a drug that acts as a dual 5-HT1A receptor agonist and serotonin (B10506) reuptake inhibitor. lookchem.comchemicalbook.com Additionally, benzofuran derivatives derived from this intermediate have been investigated as DNA-binding groups that mimic the action of natural antitumor agents like duocarmycin. chemicalbook.comchemicalbook.com This broad utility highlights the compound's significance in medicinal chemistry and the development of agrochemicals. chemimpex.comresearchgate.net

Biological Activity and Pharmacological Potential

Mechanistic Studies of Biological Interactions

Understanding how Ethyl 5-nitrobenzofuran-2-carboxylate and its analogs interact with biological targets at a molecular level is crucial for its development as a therapeutic agent. Research has focused on its effects on enzymes, cellular receptors, and DNA.

Derivatives of the parent compound have been identified as potent inhibitors of α-glucosidase, an enzyme critical for carbohydrate digestion and glucose absorption. mdpi.com Inhibition of this enzyme is a key strategy in managing postprandial hyperglycemia. mdpi.com A study on a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, which are derivatives, demonstrated significant α-glucosidase inhibitory activity, with many compounds proving to be substantially more active than the standard drug, acarbose. researchgate.net

Molecular docking studies suggest that these compounds bind to key amino acid residues within the active site of the α-glucosidase enzyme, such as Glu 276, Asp 214, and Phe 177, through hydrogen bonds and arene-arene interactions. researchgate.net The inhibitory potency of these derivatives highlights the potential of the nitrobenzofuran scaffold in designing effective α-glucosidase inhibitors. researchgate.net

| Compound | Substituent (Aryl Group) | IC₅₀ (μM) |

|---|---|---|

| Derivative 1 | 2,4-dichlorophenyl | 12.75 ± 0.10 |

| Derivative 2 | 4-bromophenyl | 15.85 ± 0.25 |

| Derivative 3 | 4-chlorophenyl | 20.15 ± 0.30 |

| Derivative 4 | 2-chlorophenyl | 25.55 ± 0.25 |

| Acarbose (Standard) | - | 856.45 ± 5.60 |

The development of small molecules that can inhibit multiple oncogenic pathways is a promising strategy in anticancer drug discovery. nih.gov Derivatives of 2-aryl-5-nitrobenzofuran have been investigated for their ability to inhibit receptor tyrosine kinases, specifically the vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), which are crucial in tumor angiogenesis and cell proliferation. nih.gov

One study synthesized novel benzofuran-hydrazone hybrids and found that several derivatives demonstrated potent dual inhibitory profiles against both VEGFR-2 and EGFR. nih.gov For instance, compound 3k , featuring a 4-(trifluoromethylphenyl)hydrazone arm, emerged as a significant cytotoxic agent against MCF-7 breast cancer cells and a dual inhibitor of these receptors. nih.gov Furthermore, this compound serves as a precursor in the synthesis of selective adenosine (B11128) A2A receptor antagonists, indicating the scaffold's versatility in targeting different receptor systems. lookchem.com

| Compound | VEGFR-2 IC₅₀ (μM) | EGFR IC₅₀ (μM) |

|---|---|---|

| 2b | 2.86 | >10 |

| 3f | >10 | 5.29 |

| 3j | 3.35 | >10 |

| 3k | 3.37 | 6.84 |

Many antitumor drugs exert their cytotoxic effects by binding to and damaging cellular DNA. nih.gov this compound has been utilized as a DNA-binding group in the design of molecules that mimic the action of natural antitumor agents like duocarmycin and netropsin. lookchem.com The mechanism of action involves the planar benzofuran (B130515) ring system intercalating between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, which can inhibit cancer cell growth and proliferation. The process of intercalation typically begins with the molecule first binding to the groove of the DNA duplex before inserting itself between the base pairs, a mechanism that is crucial for the cytotoxic effects of many such compounds. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For benzofuran derivatives, these studies have been crucial in optimizing their therapeutic properties.

Modifications to the benzofuran scaffold have a significant impact on biological activity. Earlier SAR studies on benzofuran derivatives established that substitutions at the C-2 position, such as an ester or heterocyclic ring, were critical for cytotoxic activity. mdpi.com

Key findings from various studies include:

Nitro Group Modification : The reduction of the 5-nitro group to a 5-amino group in derivatives like Ethyl 5-aminobenzofuran-2-carboxylate has been shown to enhance antiproliferative activity against glioblastoma cells.

Halogenation : The introduction of halogen atoms, such as bromine, can significantly increase cytotoxicity. nih.gov Halogen substitutions, particularly at the para position of a phenyl ring attached to the benzofuran core, are thought to form favorable hydrophobic interactions, leading to more potent compounds. semanticscholar.org

Other Substituents : The presence of hydroxyl (-OH), methoxy (B1213986) (-OMe), or sulfonamide groups can greatly contribute to the therapeutic activities of benzofuran compounds. researchgate.net

Side Chains : The addition of specific side chains, such as an N-phenethyl carboxamide, has been shown to significantly enhance antiproliferative activity. mdpi.com

| Position of Substitution | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| Position 5 | Amino (-NH₂) from Nitro (-NO₂) | Enhanced antiproliferative activity | |

| Various | Bromine (-Br) | Increased cytotoxicity | nih.gov |

| Various | -OH, -OMe, Sulfonamide, Halogen | Increased therapeutic activities | researchgate.net |

| Position 2 | Ester or Heterocyclic rings | Crucial for cytotoxic activity | mdpi.com |

| Side Chain | N-phenethyl carboxamide | Enhanced antiproliferative activity | mdpi.com |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For benzofuran derivatives, several key pharmacophoric features have been identified.

The ester group at the C-2 position of the benzofuran ring is considered a key site for the cytotoxic activity of these compounds. rsc.org For α-glucosidase inhibition, the ability to form hydrogen bonds and engage in arene-arene interactions with specific amino acid residues (Glu 276, Asp 214, Phe 177) in the enzyme's active site is essential. researchgate.net In the context of anticancer activity, the planar benzofuran system is a critical feature for DNA intercalation. The strategic placement of substituents that can engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, is a recurring theme in the design of potent and selective benzofuran-based therapeutic agents. semanticscholar.org

Evaluation of Diverse Biological Applications

The unique structure of this compound has prompted extensive investigation into its biological profile. The benzofuran nucleus is recognized for its strong biological activities, including anti-tumor, antibacterial, and anti-oxidative properties. nih.gov

This compound is a recognized intermediate in the development of novel anti-inflammatory agents. chemimpex.comlookchem.comchemicalbook.com The benzofuran scaffold is known to be a key component in compounds designed to inhibit inflammatory pathways. The pharmacological effects of many anti-inflammatory drugs are achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.net

Derivatives of benzofuran have been shown to effectively reduce inflammation by targeting these key mediators. For instance, certain benzofuran-heterocycle hybrids have demonstrated the ability to down-regulate the expression of COX-2 and inhibit the production of pro-inflammatory factors like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. mdpi.com The inhibition of nitric oxide, a molecule implicated in numerous pathophysiological processes, is a key strategy in developing therapies for inflammatory conditions. nih.gov While direct studies on this compound's specific inhibitory concentrations are not detailed in the available literature, its role as a precursor for potent anti-inflammatory molecules is well-established. lookchem.comchemicalbook.com

Table 1: Inflammatory Mediators Targeted by Benzofuran Derivatives

| Target Mediator | Function in Inflammation | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Produces prostaglandins that mediate pain and inflammation. | researchgate.netmdpi.com |

| 5-Lipoxygenase (5-LOX) | Produces inflammatory leukotrienes. | researchgate.netmdpi.com |

| Nitric Oxide (NO) | Gaseous free radical involved in inflammatory processes. | mdpi.comnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine. | mdpi.com |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine. | mdpi.com |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. | mdpi.com |

The benzofuran skeleton is a constituent of many compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal properties. researchgate.net this compound itself is utilized in research investigating potential antimicrobial agents. chemimpex.com The nitrofuran group, in particular, is a well-known pharmacophore associated with antimicrobial efficacy. mdpi.com

In the realm of antibacterial research, derivatives of this compound have been synthesized and evaluated for their potential to inhibit bacterial growth. lookchem.com Notably, it is a precursor for compounds designed as inhibitors of Mycobacterium tuberculosis DNA Gyrase B, a crucial enzyme for bacterial DNA replication, highlighting its potential in developing new antituberculosis drugs. lookchem.com The general class of benzofuran compounds has shown effectiveness against various Gram-positive bacterial strains, including multi-drug resistant ones. nih.gov

The antifungal potential of benzofuran derivatives is also an active area of research. researchgate.net While specific studies on the direct antifungal action of this compound are limited, related nitro-substituted furan (B31954) and benzofuran compounds have been synthesized and tested against various fungal pathogens. mdpi.com

Table 2: Antimicrobial Research Applications

| Activity Type | Target Organism/Enzyme | Relevance | Reference |

|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis DNA Gyrase B | Development of antituberculosis agents. | lookchem.com |

| Antibacterial | Gram-positive bacteria (general) | Broad-spectrum antibacterial potential. | nih.gov |

| Antifungal | Fungal pathogens (general) | Development of new antifungal compounds. | researchgate.netmdpi.com |

A significant area of investigation for this compound and its derivatives is in oncology. nih.gov The compound is used as a DNA-binding group in molecules designed to mimic natural antitumor agents. lookchem.comchemicalbook.com This approach involves the molecule intercalating into cancer cell DNA, disrupting its function and thereby inhibiting cell growth and proliferation.

Numerous studies have evaluated the antiproliferative activities of various benzofuran scaffolds against a range of human cancer cell lines. nih.gov For example, certain shikonin-benzofuran derivatives have shown promising activity against breast, liver, colon, and lung cancer cell lines. nih.gov Similarly, other benzofuran-2-carboxamide (B1298429) derivatives have displayed high potency against colon, cervical, liver, and lung cancer cells. nih.gov The reduction of the nitro group in this compound to an amino group can lead to derivatives with enhanced antiproliferative activity against glioblastoma cells. These findings underscore the importance of the this compound structure as a foundation for developing novel anticancer therapeutics. nih.gov

Table 3: Antiproliferative Activity of Selected Benzofuran Derivatives

| Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Shikonin-benzofuran hybrids | MDA-MB-231 (Breast), HepG2 (Liver), HT29 (Colon) | Promising antiproliferation. | nih.gov |

| Benzofuran-2-carboxamides | HCT-116 (Colon), HeLa (Cervical), A549 (Lung) | High potency with IC₅₀ values in the sub-micromolar range. | nih.gov |

| 2-Benzoylbenzofurans | MCF-7 (Breast) | Excellent potency against estrogen receptor-dependent cells. | nih.gov |

| Ethyl 5-aminobenzofuran-2-carboxylate | Glioblastoma cells | Enhanced antiproliferative activity. |

Benzofuran compounds, both natural and synthetic, are known to possess significant antioxidant properties. nih.govresearchgate.net Antioxidants play a crucial role in mitigating the damaging effects of oxidative stress by neutralizing free radicals. The antioxidant capacity of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov

The versatile benzofuran scaffold has been explored for a variety of other therapeutic applications, including in the treatment of neurodegenerative diseases and cardiac conditions. nih.gov

Anti-Alzheimer's Potential: Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down ACh. nih.govnih.gov Several studies have focused on designing benzofuran derivatives as AChE inhibitors. nih.gov For example, certain 2-arylbenzofuran derivatives have shown potent dual inhibitory activity against both acetylcholinesterase and β-secretase (BACE1), another key enzyme in Alzheimer's pathology. nih.gov This multi-target approach is considered a promising strategy for developing more effective treatments. nih.govacs.org

Antiarrhythmic Potential: The benzofuran structure is present in established pharmaceuticals. A prominent example is Amiodarone, a potent antiarrhythmic drug widely used to treat various types of cardiac dysrhythmias. nih.gov This demonstrates the potential of the benzofuran moiety to be incorporated into cardiovascular drugs.

Table 4: Emerging Applications of the Benzofuran Scaffold

| Application | Mechanism/Target | Example | Reference |

|---|---|---|---|

| Anti-Alzheimer's Disease | Acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition. | 2-Arylbenzofuran derivatives. | nih.govacs.org |

| Antiarrhythmic | Blocks cardiac ion channels. | Amiodarone. | nih.gov |

Computational Chemistry and Molecular Modeling in Drug Discovery

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as Ethyl 5-nitrobenzofuran-2-carboxylate, to the binding site of a target protein.

Identification of Binding Pockets and Key Interacting Residues

Molecular docking studies on derivatives of 5-nitrobenzofuran (B105749) have revealed their potential to interact with a variety of biological targets, including those relevant to cancer and infectious diseases. For instance, in silico investigations of 5-nitro-2-arylbenzofuran derivatives have identified their ability to dock into the active sites of proteases and the FKBP12-mTOR complex, which are crucial in cancer progression. nih.gov Similarly, docking studies of other benzofuran (B130515) derivatives have shown interactions with the active site of the EGFR tyrosine kinase, a key target in cancer therapy. nih.gov

While specific studies detailing the binding pocket and interacting residues for this compound are not extensively available in the public domain, research on analogous structures provides valuable insights. For example, docking studies on a series of 5-nitrobenzofuran-3-yl hydrazine (B178648) derivatives against antibacterial targets have shown that these compounds can effectively fit into the binding sites of bacterial enzymes. nih.govnih.gov The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The nitro group and the carboxylate ester of this compound are expected to play a significant role in forming specific hydrogen bonds with polar residues within a binding pocket, while the benzofuran ring system can engage in hydrophobic and π-stacking interactions.

Prediction of Binding Affinities and Modes

The prediction of binding affinity, often expressed as a docking score or binding energy, is a critical output of molecular docking simulations. It provides a quantitative estimate of the strength of the interaction between the ligand and the target protein. For a series of 5-nitrobenzofuran derivatives with antibacterial activity, docking studies have reported binding energies ranging from -6.9 to -10.4 kcal/mol, indicating strong and favorable interactions with their target. nih.govnih.govnih.gov

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. For benzofuran derivatives, the planar ring system often allows for effective stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The substituents on the benzofuran core, such as the nitro group and the ethyl carboxylate moiety of the title compound, are crucial in determining the specificity and strength of the interaction by forming directional hydrogen bonds and other electrostatic interactions with the protein. For example, in the context of EGFR inhibitors, the binding modes of thiazol-benzimidazole derivatives have been well-characterized, highlighting the importance of specific hydrogen bonds and hydrophobic contacts for potent inhibition. nih.gov Although direct data for this compound is limited, the general principles observed for related benzofuran scaffolds suggest a high potential for specific and high-affinity binding to various therapeutic targets.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a more dynamic and realistic view of ligand-target interactions compared to the static picture provided by molecular docking. By simulating the movement of atoms over time, MD can assess the conformational stability of the ligand within the binding site and provide insights into the dynamics of their interactions.

A stable binding is generally indicated by a low and convergent RMSD value for the ligand over the simulation time, suggesting that it maintains a consistent pose within the binding pocket. lookchem.comrsc.org The RMSF of the protein's amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding, providing clues about the mechanism of action. chemicalbook.com For a compound like this compound, MD simulations could be used to verify the stability of the docked pose, analyze the persistence of key hydrogen bonds and hydrophobic contacts, and understand how the ligand's presence might induce conformational changes in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties that influence a compound's efficacy, QSAR models can be used to predict the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Activity

Several QSAR studies have been successfully conducted on various series of benzofuran derivatives, demonstrating the utility of this approach in predicting their biological activities. For instance, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators, which showed a statistically significant correlation between the chemical structures and their vasodilatory activity. nih.gov The robustness of this model was indicated by a high squared correlation coefficient (R²) of 0.816 and good internal and external validation metrics. physchemres.org

Another QSAR study on arylbenzofuran derivatives as histamine (B1213489) H3 antagonists also yielded a statistically significant model with a squared correlation coefficient (r²) of 0.8662. derpharmachemica.com Similarly, QSAR models have been developed for the antibacterial activity of nitroimidazole- and nitrobenzofuran-containing compounds, which have shown reasonable predictive power. nih.govresearchgate.net These examples underscore the feasibility of developing predictive QSAR models for the biological activities of benzofuran derivatives, including this compound, provided a suitable dataset of structurally related compounds with measured biological activities is available.

Identification of Physicochemical Descriptors Influencing Efficacy

A crucial outcome of QSAR studies is the identification of physicochemical descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

In various QSAR studies on benzofuran derivatives, a range of descriptors have been found to be important. For arylbenzofuran derivatives with antihistaminic activity, topological descriptors such as T_3_N_5 (count of triple-bonded atoms separated from a nitrogen atom by five bonds), T_C_C_7 (count of carbon atoms separated by seven bonds), and T_2_3_5 (count of double-bonded atoms separated from a triple-bonded atom by five bonds) were identified as key determinants of activity. derpharmachemica.com For 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl) derivatives with CYP26A1 inhibitory activity, physicochemical parameters like molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the partition coefficient (log P) were used to build the QSAR model. nih.gov

Advanced Applications Beyond Medicinal Chemistry

Role in Materials Science and Polymer Chemistry

In the realm of materials science, Ethyl 5-nitrobenzofuran-2-carboxylate is primarily valued as a precursor for creating high-performance polymers and organic electronic materials. Its direct incorporation into polymers is uncommon; instead, it is chemically modified to produce monomers that can be polymerized to impart desirable characteristics to the final material.

Incorporation into Advanced Polymeric Structures and Coatings

The primary route for utilizing this compound in polymer synthesis involves the reduction of its nitro group. This chemical transformation yields Ethyl 5-aminobenzofuran-2-carboxylate, an aromatic amine that can serve as a functional monomer. This amine-functionalized benzofuran (B130515) derivative can be integrated into various polymer backbones through condensation polymerization reactions.

For instance, Ethyl 5-aminobenzofuran-2-carboxylate can react with dicarboxylic acids or their derivatives to form polyamides , or with dianhydrides to form polyimides . The rigid, planar structure of the benzofuran moiety, when incorporated into the polymer chain, can significantly enhance the material's properties. Benzofuran-containing polymers, such as certain polyamides and poly(amide-imide)s, are noted for their excellent thermal stability. researchgate.net

The integration of the benzofuran unit can lead to polymers with:

High glass-transition temperatures (Tg). researchgate.netacs.org

Enhanced thermal stability, with high decomposition temperatures. researchgate.net

Improved mechanical strength due to the rigid backbone.

Specific optical and electronic properties suitable for advanced coatings or films.

Furthermore, benzofuran derivatives are utilized in the development of materials for organic light-emitting diodes (OLEDs), showcasing their potential in organic electronics. ingentaconnect.comingentaconnect.comacs.orgbohrium.com The electronic properties of this compound, influenced by the electron-withdrawing nitro group, make it a person of interest in the synthesis of molecules for such applications.

Table 1: Potential Polymer Applications via a Derivative of this compound

| Polymer Type | Monomer Derivative | Key Property Contribution from Benzofuran Unit | Potential Application |

|---|---|---|---|

| Polyamides | Ethyl 5-aminobenzofuran-2-carboxylate | High thermal stability, mechanical rigidity | High-performance fibers, engineering plastics |

| Polyimides | Ethyl 5-aminobenzofuran-2-carboxylate | Excellent thermal and chemical resistance | Aerospace components, flexible electronics |

| Polyesters | 5-hydroxybenzofuran-2-carboxylic acid ethyl ester | Enhanced thermal stability, specific optical properties | Specialty plastics, advanced coatings |

Influence on Material Stability and Performance

The incorporation of the benzofuran nucleus into a polymer backbone generally enhances its thermal stability. Polymers containing benzofuro-benzofuran structures, for example, have demonstrated 10% weight loss temperatures ranging from 466–568 °C, indicating high thermal robustness. researchgate.net Polybenzofuran itself is a rigid polymer with a high glass-transition temperature (around 184–189 °C). acs.org This stability is attributed to the rigid and aromatic nature of the fused ring system, which restricts thermal motion and requires higher energy for decomposition.

In the context of organic electronic materials, the stability of the incorporated molecules is crucial for the longevity and performance of devices like OLEDs. Benzofuran derivatives are explored for blue fluorescent emitters, a critical component in display technology that still faces challenges regarding material stability and efficiency. ingentaconnect.combohrium.com The rigid structure of the benzofuran core can contribute to a higher glass transition temperature in the material, which is a desirable trait for creating stable and long-lasting OLEDs. bohrium.com

Analytical Chemistry Applications

In analytical chemistry, precision and accuracy are paramount. The use of well-characterized reference standards is a fundamental requirement for method validation and routine quality control. This compound serves as a valuable tool in this capacity.

Utilization as a Reference Standard in Chromatographic and Spectroscopic Methods

This compound is commercially available in high purity (typically ≥97%), making it suitable for use as a reference standard in analytical laboratories. lookchem.com Its well-defined physical and spectroscopic properties allow for unambiguous identification and quantification in various analytical techniques.

High-Performance Liquid Chromatography (HPLC): In HPLC analysis, a reference standard is essential for method validation, which includes establishing parameters such as specificity, linearity, range, accuracy, and precision. welch-us.compharmaguideline.comyoutube.comnih.gov When developing an HPLC method for a process where this compound is an intermediate or a related impurity, it would be used to:

Confirm Peak Identity: By comparing the retention time of a peak in a sample chromatogram to that of the standard.

Establish Linearity: By preparing a series of standard solutions at different concentrations to create a calibration curve. welch-us.com

Determine Accuracy: By spiking a sample matrix with a known amount of the standard and measuring the recovery. youtube.comnih.gov

Assess Precision: By repeatedly analyzing the standard to determine the method's repeatability and intermediate precision. pharmaguideline.comnih.gov

Spectroscopic Methods: The distinct spectroscopic signature of this compound allows it to be used as a standard for techniques like Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods confirm the structural integrity of synthesized batches.

Table 2: Analytical Characterization Data for this compound

| Property | Value / Characteristic Peaks | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₅ | |

| Molecular Weight | 235.19 g/mol | |

| Melting Point | 152-156 °C | |

| Purity (by GC) | ≥97.0% | |

| Infrared (IR) Spectroscopy | Confirms ester (>C=O at 1715 cm⁻¹) and nitro (1520 cm⁻¹) functional groups. | |

| ¹H NMR Spectroscopy | Aromatic protons: δ 6.6–8.4 ppm; Ethyl ester signals: δ 1.3 (triplet) and 4.3 (quartet). |

Development of Novel Analytical Techniques for Benzofuran Detection and Quantification

While standard chromatographic methods are robust, research continues into novel analytical techniques that offer advantages such as higher speed, greater sensitivity, or different selectivity for detecting and quantifying benzofuran derivatives.

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary under an applied electric field. wikipedia.orgnih.gov Capillary zone electrophoresis (CZE), a mode of CE, has been successfully used to separate mixtures of a furan (B31954) library. nih.gov By optimizing parameters like buffer pH, buffer concentration, and the use of additives like cyclodextrins, baseline resolution of multiple furan components can be achieved in under 10 minutes. nih.gov Such methods could be adapted for the rapid analysis and impurity profiling of this compound and its related compounds.

Fluorescence-Based Assays: For certain applications, particularly in biological screening, highly sensitive detection methods are required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogenous assay format used for monitoring biomolecular interactions, such as those between a kinase and an inhibitor. nih.govbmglabtech.comnih.govresearchgate.net Benzofuran derivatives have been identified as potent protein kinase CK2 inhibitors. bmglabtech.com Novel, non-radiometric assays, including those based on FRET, have been developed to screen for and characterize such inhibitors. bmglabtech.com These advanced techniques, while not directly for quantifying the compound itself, represent the development of new analytical methodologies where benzofuran derivatives are the target analytes.

Conclusion and Future Research Perspectives

Summary of Key Findings on Ethyl 5-Nitrobenzofuran-2-carboxylate

This compound is a nitro-substituted benzofuran (B130515) derivative that has been the subject of significant scientific interest. Research has established it as a versatile precursor in the synthesis of a variety of pharmacologically active compounds. Key findings indicate its crucial role in the development of anti-inflammatory, antimicrobial, and anticancer agents. The synthesis of this compound is typically achieved through the O-alkylation of 5-nitrosalicylaldehyde with ethyl bromoacetate (B1195939), with optimized conditions leading to high yields.

The chemical reactivity of this compound is characterized by two main sites for modification: the nitro group and the ethyl ester group. The nitro group can be readily reduced to an amino group, a critical step in producing derivatives with enhanced biological activity, such as antiproliferative agents. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can alter the compound's solubility and pharmacokinetic properties. Furthermore, its unique electronic properties have led to its use in the development of organic electronic materials. Studies have also highlighted its function as a DNA-binding group, mimicking natural antitumor agents.

Challenges and Opportunities in Synthesis and Application

While the synthesis of this compound is well-established, challenges remain in optimizing reaction conditions to maximize yield and purity while minimizing reaction times and simplifying purification processes. google.com For instance, traditional synthesis methods can be lengthy and require significant purification efforts to remove byproducts. google.com There is an opportunity to explore more efficient and environmentally friendly synthetic routes, potentially through the use of novel catalysts or solvent systems.

The primary opportunity for this compound lies in the vast potential of its derivatives. The core benzofuran structure is a common motif in many biologically active natural products and synthetic drugs. nih.govresearchgate.net By modifying the functional groups of this compound, a diverse library of new chemical entities can be created. A significant opportunity exists in the systematic exploration of these derivatives for a wide range of therapeutic applications, including but not limited to antiviral, antifungal, and neuroprotective agents. Further investigation into its applications in materials science, such as in the formulation of advanced polymers and coatings, also presents a promising avenue for future development. chemimpex.com

Interactive Data Table: Synthetic Routes for this compound and Derivatives

| Starting Material | Reagents | Key Transformation | Product | Reported Yield |

| 5-nitrosalicylaldehyde | ethyl bromoacetate, K₂CO₃ | O-alkylation and cyclization | This compound | Up to 91% |

| This compound | Pd/C, H₂ | Nitro reduction | Ethyl 5-aminobenzofuran-2-carboxylate | 98% google.com |

| This compound | Acidic or basic conditions | Ester hydrolysis | 5-nitrobenzofuran-2-carboxylic acid | - |

| 5-Nitrobenzofuran-2-carboxyazide | Aromatic amines | Curtius rearrangement | Substituted-5-nitro benzofuran-2-yl-carbamides | - ajphs.com |

Promising Avenues for Further Interdisciplinary Research

The multifaceted nature of this compound opens up several promising avenues for interdisciplinary research. The intersection of organic chemistry and medicinal chemistry is particularly fertile ground for further exploration. The synthesis of novel derivatives, guided by computational modeling and molecular docking studies, could lead to the identification of compounds with high specificity and potency for various biological targets.

Collaboration between materials scientists and chemists could unlock new applications for this compound in the field of organic electronics and polymer science. Its inherent electronic properties, which can be tuned through chemical modification, make it an attractive candidate for the development of new functional materials. Furthermore, research in chemical biology could explore the precise mechanisms of action of its biologically active derivatives, for example, by elucidating their interactions with specific enzymes or receptors.

Potential for Translational Research and Industrial Development

The established role of this compound as a key intermediate in the synthesis of pharmaceuticals highlights its significant potential for translational research and industrial development. Its use in the preparation of drugs such as Vilazodone is a clear indicator of its commercial viability. google.com The development of scalable, cost-effective, and sustainable synthetic processes for this compound and its derivatives is a critical step towards its broader industrial application.

The diverse biological activities exhibited by its derivatives suggest a strong potential for the development of new therapeutic agents. Further preclinical and clinical studies on promising candidates could lead to the introduction of new drugs for a variety of diseases. In the materials sector, the unique properties of this compound could be leveraged for the creation of high-performance materials with applications in electronics, coatings, and specialty polymers. The patenting of novel derivatives and their applications will be crucial for the commercial exploitation of this versatile chemical scaffold.

Q & A

Q. What is the standard synthetic route for Ethyl 5-nitrobenzofuran-2-carboxylate, and what are the critical reaction parameters?

The compound is synthesized via O-alkylation of 5-nitrosalicylaldehyde with ethyl bromoacetate. Key steps include:

- Using a 3:1 molar excess of ethyl bromoacetate and anhydrous K₂CO₃ as a dehydrating agent under reflux for 8 hours to form the benzofuran core .

- Optimizing the reaction yield (up to 91%) by controlling stoichiometry and reflux time. Subsequent purification via recrystallization ensures high purity (>97%) .

Q. How can the structure of this compound be confirmed experimentally?

Q. What safety precautions are necessary when handling this compound?

- Use personal protective equipment (gloves, goggles, lab coat) due to potential irritancy.

- Avoid inhalation; work in a fume hood. Store in airtight containers away from reducing agents, as nitro groups are reactive .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency compared to N-methylpyrrolidine, reducing side products like unreacted 5-nitrosalicylaldehyde .

- Catalyst tuning : Substitute Pd/C with FeCl₂-NaBH₄ for nitro reductions to minimize over-reduction or ester hydrolysis .

Q. What methodologies enable selective reduction of the nitro group while preserving the ester functionality?

Q. How do structural modifications of this compound impact its bioactivity in drug discovery?

- Nitro-to-amine conversion : Derivatives like Ethyl 5-aminobenzofuran-2-carboxylate exhibit enhanced antiproliferative activity against glioblastoma cells (IC₅₀ ~10 µM) compared to temozolomide .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility but may reduce membrane permeability .

Q. What analytical strategies resolve contradictions in purity assessments between HPLC and NMR data?

- HPLC-DAD/MS : Detect trace impurities (e.g., residual ethyl bromoacetate) with a C18 column (MeCN:H₂O gradient) .

- Quantitative ¹H NMR : Use 1,3,5-trimethoxybenzene as an internal standard to validate purity (>97%) and identify degradation products .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

- Suzuki-Miyaura : The nitro group acts as a directing group, enabling regioselective C–H functionalization at the 4-position of the benzofuran ring .

- Byproduct formation : Competing reduction of the nitro group during Pd-mediated couplings requires inert atmospheres and low catalyst loadings .

Methodological Notes

- Synthesis optimization : Reaction yield is highly sensitive to K₂CO₃ dryness and bromoacetate purity. Pre-drying reagents at 110°C for 2 hours improves reproducibility .

- Crystallography troubleshooting : For poor-quality crystals, vary solvent systems (e.g., EtOAc/hexane vs. DCM/MeOH) and slow evaporation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。